N-(4-Acetamidophenyl)indomethacinamide

Description

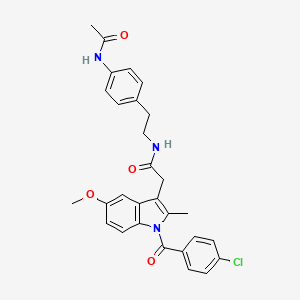

N-(4-Acetamidophenyl)indomethacinamide is a chemically modified derivative of indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID). Its molecular formula is C₂₇H₂₄ClN₃O₄, with a molecular weight of 490.1528 g/mol . It has been utilized in research settings, including environmental degradation studies and biochemical assays, such as ELISA kits for cancer biomarker analysis .

Properties

Molecular Formula |

C29H28ClN3O4 |

|---|---|

Molecular Weight |

518.0 g/mol |

IUPAC Name |

N-[2-(4-acetamidophenyl)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetamide |

InChI |

InChI=1S/C29H28ClN3O4/c1-18-25(17-28(35)31-15-14-20-4-10-23(11-5-20)32-19(2)34)26-16-24(37-3)12-13-27(26)33(18)29(36)21-6-8-22(30)9-7-21/h4-13,16H,14-15,17H2,1-3H3,(H,31,35)(H,32,34) |

InChI Key |

AHMBOWOIHGCYBC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCCC4=CC=C(C=C4)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Core Reaction Strategy

The synthesis centers on amide bond formation between indomethacin and 4-acetamidophenylamine. Key steps include:

-

Activation of Indomethacin : Indomethacin’s carboxylic acid group is activated for nucleophilic substitution.

-

Coupling with 4-Acetamidophenylamine : The activated intermediate reacts with 4-acetamidophenylamine to form the target amide.

Standard Amide Coupling Protocol

A representative method involves:

-

Reagents : Dicyclohexylcarbodiimide (DCC) or ethylcarbodiimide (EDC) as coupling agents.

-

Base : 4-Dimethylaminopyridine (DMAP) or triethylamine (TEA) to neutralize acids.

-

Solvent : Dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile.

-

Temperature : 0°C to room temperature (RT), followed by prolonged stirring (12–24 hours).

Alternative Approaches

-

Grignard Reagents : For industrial scalability, lithium or sodium salts of 4-acetamidophenylamine may be used in Grignard-like reactions with activated indomethacin derivatives.

-

One-Pot Synthesis : Direct reaction of indomethacin with 4-acetamidophenylamine under basic conditions (e.g., NaOH) without isolating intermediates.

Reaction Conditions and Optimization

Solvent Selection

Catalysts and Additives

-

DMAP : Accelerates coupling by stabilizing the activated intermediate.

-

HOBt : Reduces side reactions (e.g., N-hydroxysuccinimide esters) in EDC-mediated couplings.

Purification and Characterization

Chromatographic Methods

Analytical Techniques

Comparative Studies of Derivatives

The PMC study (2022) synthesized nine indomethacin amides (3a–3i) to explore structure-activity relationships. Key findings include:

| Derivative | Amine Substituent | Reaction Time | Yield* |

|---|---|---|---|

| 3a | Phenyl | 24 h | 85% |

| 3b | 2-Chlorophenyl | 24 h | 78% |

| 3e | 4-Nitrophenyl | 24 h | 70% |

| 3g | 2,6-Dichlorophenyl | 24 h | 65% |

*Yields estimated from procedural descriptions.

Trends :

-

Electron-Withdrawing Groups (e.g., -NO₂ in 3e): Lower yields due to steric hindrance.

-

Ortho Substituents (e.g., 2-Cl in 3b): Reduced reactivity compared to para analogs.

Industrial and Scalability Considerations

Process Optimization

Cost-Efficiency

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetamidophenyl)indomethacinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution Reagents: Various halogenating agents and nucleophiles are employed for substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(4-Acetamidophenyl)indomethacinamide has been extensively studied for its scientific research applications, including:

Chemistry: Used as a model compound for studying COX-2 inhibition and related chemical reactions.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, cancer, and other conditions.

Industry: Utilized in the development of new pharmaceuticals and chemical products

Mechanism of Action

N-(4-Acetamidophenyl)indomethacinamide exerts its effects by selectively inhibiting COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins. By inhibiting COX-2, the compound reduces inflammation and pain. The molecular targets include the active site of COX-2, where it binds and prevents the conversion of arachidonic acid to prostaglandins. This inhibition also leads to antiangiogenic and cancer chemopreventive effects .

Comparison with Similar Compounds

(a) 3-Amino-N-(4-acetamidophenyl)benzamide

This compound shares the N-(4-acetamidophenyl) moiety but replaces the indomethacin core with a 3-aminobenzamide group. Its simplified structure (C₁₅H₁₅N₃O₂) results in a lower molecular weight (~281 g/mol) compared to N-(4-Acetamidophenyl)indomethacinamide. The absence of the chloro and methoxy groups in indomethacin likely reduces its anti-inflammatory activity but may improve solubility due to the amino group .

(b) N-Acetyl-4,4'-diaminodiphenyl Ether

A precursor in the synthesis of acetamide derivatives, this compound (C₁₄H₁₄N₂O₂ ) lacks the indole and chlorobenzoyl groups critical for cyclooxygenase (COX) inhibition. Its primary role is as an intermediate in organic synthesis rather than a bioactive agent .

Pharmacological Analogs

(a) Indomethacin

The parent compound (C₁₉H₁₆ClNO₄, MW 357.79 g/mol) is a potent COX-1/COX-2 inhibitor.

(b) NO-Indomethacin

A nitric oxide (NO)-releasing derivative of indomethacin, this compound combines anti-inflammatory and vasodilatory effects. Unlike this compound, NO-Indomethacin includes a nitrooxy group, which mitigates gastric side effects but introduces instability under acidic conditions .

Environmental and Biochemical Stability

(a) Iohexol

A contrast agent (C₂₆H₂₄I₃N₃O₉ , MW 821.8876 g/mol) studied alongside this compound in wastewater degradation experiments. While Iohexol showed higher persistence due to its iodinated structure, this compound exhibited moderate degradation rates (~60% over 14 days), attributed to hydrolysis of the acetamido group .

(b) Seratrodast (A-73001)

A thromboxane receptor antagonist (C₂₀H₁₈N₂O₆S , MW 414.43 g/mol) used in asthma research. Unlike this compound, Seratrodast lacks COX inhibitory activity but shares utility in ELISA-based studies, highlighting divergent therapeutic applications despite overlapping research tools .

Research Findings and Limitations

- Pharmacological Potential: this compound’s acetamido group may enhance blood-brain barrier penetration compared to indomethacin, though direct evidence is lacking .

- Environmental Impact : Degrades faster than Iohexol in wastewater, suggesting lower ecological persistence .

- Limitations: Limited in vivo data on efficacy and toxicity; most studies focus on structural or environmental aspects rather than clinical applications .

Q & A

Basic Research Questions

Q. What is the synthetic route for N-(4-Acetamidophenyl)indomethacinamide, and what analytical techniques confirm its purity and structure?

- Methodological Answer : The compound is synthesized via amide bond formation between indomethacin and 4-acetamidoaniline, typically using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous conditions. Post-synthesis, structural confirmation requires:

- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify backbone connectivity and substituent positions .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% as per commercial standards) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to confirm molecular weight (CHClNO, exact mass 489.1450 Da) .

Q. How does this compound function as a selective Cox-2 inhibitor in vitro?

- Methodological Answer : Its selectivity is determined via enzyme inhibition assays using purified Cox-1 and Cox-2 isoforms:

- Fluorometric or Colorimetric Assays : Measure IC values against arachidonic acid conversion to prostaglandins. Typical protocols use ovine or human recombinant enzymes .

- Cell-Based Models : Compare inhibition in Cox-2-expressing cells (e.g., LPS-stimulated macrophages) vs. Cox-1-dominated systems (e.g., platelet-rich plasma). Selectivity ratios (Cox-2/Cox-1) should exceed 10-fold .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in reported Cox-2 inhibition potency across studies?

- Methodological Answer : Discrepancies often arise from assay variability (enzyme source, substrate concentration, pH). To address:

- Standardized Assay Conditions : Use WHO-recommended protocols with reference inhibitors (e.g., celecoxib for Cox-2, aspirin for Cox-1) .

- Statistical Meta-Analysis : Pool data from multiple studies, applying weighted Z-scores to identify outliers .

- Orthogonal Validation : Confirm potency via alternative methods (e.g., Western blotting for PGE suppression in cell lysates) .

Q. How can researchers design experiments to assess off-target effects on other cyclooxygenase isoforms or related pathways?

- Methodological Answer :

- Isoform-Specific Knockdown : Use siRNA or CRISPR-Cas9 to silence Cox-1/Cox-2 in cellular models, then evaluate compound efficacy .

- Broad-Spectrum Profiling : Screen against a panel of 300+ kinases/phosphatases (e.g., using KINOMEscan) to rule out non-Cox interactions .

- Metabolomic Analysis : Track eicosanoid profiles (LC-MS/MS) in treated tissues to identify off-target modulation of lipoxygenases or cytochrome P450 enzymes .

Q. What methodologies are recommended for analyzing metabolic stability and degradation products of this compound?

- Methodological Answer :

- In Vitro Stability Assays : Incubate with liver microsomes (human/rodent) and monitor parent compound depletion via LC-MS. Calculate half-life (t) and intrinsic clearance .

- Degradation Product Identification : Use high-resolution MS/MS (e.g., Q-Exactive Orbitrap) to characterize metabolites. Key fragments include m/z 138.9950 (cleavage at the amide bond) .

- Environmental Relevance : For ecotoxicology studies, employ wastewater-fed mesocosms to simulate natural degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.